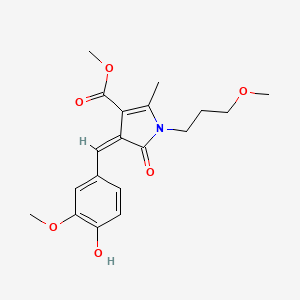
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
- Methyl 4-aminopyrrole-2-carboxylates have been synthesized in one-pot mode using a relay catalytic cascade reaction, indicating potential methods for synthesizing related compounds (Galenko et al., 2015).
Molecular Structure Analysis
- The crystal and molecular structure of related compounds, such as Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3- carboxylate), provide insights into the structural characteristics of similar compounds (Zugenmaier, 2013).
Chemical Reactions and Properties
- Research on the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates provides insight into the chemical reactions and properties of structurally similar compounds (Uršič et al., 2010).
Physical Properties Analysis
- The synthesis of some novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation for antimicrobial activities shed light on the physical properties of related compounds (Hublikar et al., 2019).
Chemical Properties Analysis
- Studies on alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provide relevant information on the chemical properties of similar compounds (Ruano et al., 2005).
Applications De Recherche Scientifique
Synthesis and Protective Groups
A study on oxidative debenzylation highlighted the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990). This research underpins the significance of protective groups in complex organic syntheses, potentially including compounds similar to the one .
Heterocyclic Compound Synthesis
The creation of methyl 4-aminopyrrole-2-carboxylates via a one-pot synthesis involving 5-methoxyisoxazoles and pyridinium ylides was reported, facilitated by a FeCl2/Et3N binary catalytic system. This approach permits the introduction of substituents at the pyrrole nitrogen, showcasing a method that could be applied to the synthesis or modification of the compound (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Enaminones and Pyrrole Derivatives
A novel synthesis route for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates was developed, starting from N-protected α-amino acids. The process involves enaminones as intermediates, which can be used for constructing other functionalized heterocycles. This pathway provides insights into synthesizing and manipulating pyrrole derivatives, which could be relevant for synthesizing the compound or related structures (Grošelj et al., 2013).
Precursors and Synthetic Pathways
Research on 3-hydroxy-4-pyrones as precursors for 4-methoxy-3-oxidopyridinium ylides illustrates a method for synthesizing highly substituted azabicyclo[3.2.1]octanes. This study highlights the versatility of precursors in generating complex molecular frameworks, potentially offering a route to synthesize or modify the compound (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Propriétés
IUPAC Name |
methyl (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-12-17(19(23)26-4)14(18(22)20(12)8-5-9-24-2)10-13-6-7-15(21)16(11-13)25-3/h6-7,10-11,21H,5,8-9H2,1-4H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDXMMGJCUUJB-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)N1CCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)N1CCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
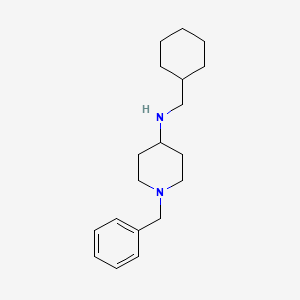
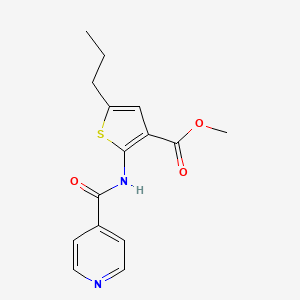
![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
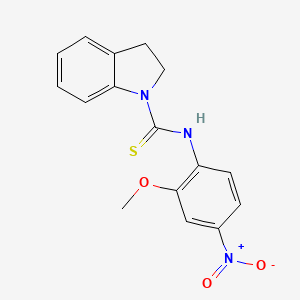
![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

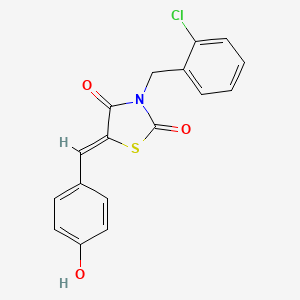
![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)
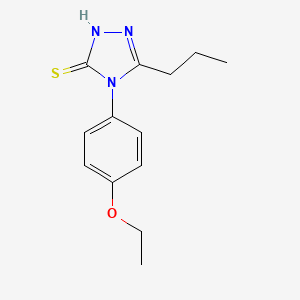
![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)